4-Bromo-2-fluorotoluene 4-Bromo-2-fluorotoluene
Brand Name: Vulcanchem
CAS No.: 51436-99-8
VCID: VC1962712
InChI: InChI=1S/C7H6BrF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
SMILES: CC1=C(C=C(C=C1)Br)F
Molecular Formula: C7H6BrF
Molecular Weight: 189.02 g/mol

4-Bromo-2-fluorotoluene

CAS No.: 51436-99-8

Cat. No.: VC1962712

Molecular Formula: C7H6BrF

Molecular Weight: 189.02 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-fluorotoluene - 51436-99-8

Specification

CAS No. 51436-99-8
Molecular Formula C7H6BrF
Molecular Weight 189.02 g/mol
IUPAC Name 4-bromo-2-fluoro-1-methylbenzene
Standard InChI InChI=1S/C7H6BrF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Standard InChI Key YZFVUQSAJMLFOZ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Br)F
Canonical SMILES CC1=C(C=C(C=C1)Br)F

Introduction

Chemical Identity and Structural Characteristics

4-Bromo-2-fluorotoluene (CAS Number: 51436-99-8) is an organic compound with the molecular formula C₇H₆BrF and a molecular weight of 189.02-189.03 g/mol . Its IUPAC name is 4-bromo-2-fluoro-1-methylbenzene . The compound is also known by several synonyms including 1-Bromo-3-fluoro-4-methylbenzene, 2-Fluoro-4-bromotoluene, and Benzene,4-bromo-2-fluoro-1-methyl- .

The structural configuration of 4-Bromo-2-fluorotoluene consists of a toluene ring with bromine substitution at the para position (position 4) and fluorine at the ortho position (position 2) relative to the methyl group. This specific arrangement of substituents contributes to its distinctive chemical properties and reactivity patterns that make it valuable in various applications.

Identification Data

ParameterValueReference
CAS Number51436-99-8
Molecular FormulaC₇H₆BrF
Molecular Weight189.02-189.03 g/mol
IUPAC Name4-bromo-2-fluoro-1-methylbenzene
SMILES NotationCC1=CC=C(Br)C=C1F
InChI KeyYZFVUQSAJMLFOZ-UHFFFAOYSA-N
MDL NumberMFCD00013551

Physical and Chemical Properties

4-Bromo-2-fluorotoluene exists as a colorless to light yellow liquid at room temperature . It possesses characteristic physical properties that are important considerations for its handling, storage, and application in various chemical processes.

Physical Characteristics

The compound displays moderate to high lipophilicity as indicated by its Log P (partition coefficient) value ranging from 2.33 to 3.79. This property significantly influences its biological activity, environmental fate, and applicability in pharmaceutical development.

Properties Table

PropertyValueReference
Physical FormClear colorless to light yellow liquid
Density1.492-1.5 g/cm³ at 20-25°C
Boiling Point66-68°C (at 8 mmHg)
Flash Point73°C (163°F) or 169°F
Refractive Index1.527-1.529 at 20°C
Water SolubilityInsoluble
Log P2.33-3.79
Storage TemperatureAmbient, in tightly closed container

The relatively high boiling point at reduced pressure (8 mmHg) indicates that the compound has significant intermolecular forces, likely due to the presence of the halogen atoms. The insolubility in water is consistent with its moderate to high lipophilicity, making it more soluble in organic solvents than in aqueous solutions.

Synthesis Methods and Chemical Reactivity

The synthesis of 4-Bromo-2-fluorotoluene can be achieved through various methodologies, with different approaches yielding varying levels of purity and efficiency.

Synthesis Routes

One documented synthesis method involves the bromination of 2-fluorotoluene. In a specific procedure, 2-fluorophenol (22.4 g, 0.2 mol) is dissolved in methylene chloride (250 ml) and cooled to approximately 3°C in an ice bath. Bromine (31.97 g, 0.2 mol) is added all at once, and the resulting solution is stirred at ice bath temperature for two hours followed by room temperature for 1 hour. The mixture is then poured into water containing excess sodium bisulfite, with the organic phase separated and the aqueous phase washed with additional methylene chloride. After washing with saturated sodium bicarbonate and drying, the solvent is evaporated to yield 2-fluoro-4-bromophenol as a colorless oil with a 90% yield .

Another industrial-scale synthesis approach involves:

  • Using 25g (132.3mmol) starting material with AIBN 521mg (3.2mmol) as initiator

  • Employing Co(OAc)₂·4H₂O 1.6g (6.5mmol) as catalyst

  • Adding NaBr 449mg (4.4mmol)

  • Dissolving in HOAc 250mL

  • Maintaining the reaction temperature at 130°C

  • Adjusting coil pressure to 1.2 MPa with oxygen

  • Processing time of 1.5 hours

  • Direct pumping into purified water, followed by pH adjustment and extraction

Chemical Reactivity

4-Bromo-2-fluorotoluene exhibits characteristic reactivity patterns that make it valuable in organic synthesis:

  • Nucleophilic Substitution Reactions: The compound undergoes nucleophilic substitution reactions where the bromine or fluorine atoms can be replaced by other nucleophiles. These reactions typically employ reagents such as sodium hydroxide or potassium tert-butoxide under basic conditions.

  • Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, typically utilizing palladium catalysts and boronic acids under mild conditions.

  • Halogen-Metal Exchange: The bromine atom can participate in halogen-metal exchange reactions, creating organometallic intermediates that can further react with various electrophiles.

The presence of both bromine and fluorine atoms on the aromatic ring creates a unique electronic environment that influences the reactivity and regioselectivity of these transformations, making 4-Bromo-2-fluorotoluene a versatile building block in the synthesis of more complex molecules.

Applications and Research Focus

4-Bromo-2-fluorotoluene has found extensive applications across multiple scientific disciplines, primarily serving as a key intermediate in various synthetic pathways.

Pharmaceutical Development

In pharmaceutical research, this compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The unique halogen substituents enhance biological activity of the resulting drug molecules . Specific applications include:

  • Starting material for 4-borono-2-fluorophenylalanine synthesis: This derivative is valuable for positron emission tomographic (PET) studies .

  • Synthesis of methyl 4-bromo-2-methoxybenzoate: A useful intermediate in pharmaceutical preparations .

  • Development of neurological agents: The specific substitution pattern contributes to favorable interactions with biological targets involved in neurological pathways .

Material Science Applications

The compound is utilized in the development of advanced materials, including:

  • Polymer development: It contributes to the creation of polymers with enhanced properties .

  • Specialty coatings: The halogen substituents contribute to improved thermal stability and chemical resistance in coating materials .

  • Electronic materials: Used in the synthesis of components for electronic applications due to the unique electronic properties imparted by the halogen atoms.

Organic Synthesis

Researchers leverage its reactivity in organic synthesis to create complex molecules, making it a valuable building block in:

  • Agrochemical production: The compound serves as a precursor in the synthesis of various agricultural chemicals .

  • Specialty chemicals manufacturing: Used as an intermediate in the production of fine chemicals with specific functional properties .

  • Cross-coupling reactions: The bromine functionality makes it an excellent partner in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Analytical Chemistry

Biological Activity and Pharmacological Properties

Research has revealed several important biological and pharmacological characteristics of 4-Bromo-2-fluorotoluene that influence its potential applications and safety considerations.

Pharmacokinetic Properties

Studies have identified several pharmacokinetic properties that influence the biological activity of 4-Bromo-2-fluorotoluene:

  • Absorption: The compound exhibits low gastrointestinal absorption, which may limit its bioavailability through oral administration.

  • Blood-Brain Barrier (BBB) Permeability: It has been demonstrated to cross the blood-brain barrier, indicating potential central nervous system effects that could be relevant for neurological applications.

  • Metabolism: The compound acts as an inhibitor of CYP1A2, which may affect the metabolism of other drugs. This property is significant for understanding potential drug-drug interactions in pharmaceutical applications.

Toxicological Profile

The toxicological assessment of 4-Bromo-2-fluorotoluene has identified several hazard considerations:

  • Acute Toxicity: The compound is classified as harmful if swallowed (H302) .

  • Irritation Effects: It causes skin irritation (H315) and serious eye irritation (H319) .

  • Respiratory Effects: May cause respiratory irritation (H335), with the respiratory system identified as a target organ .

  • Long-term Exposure: Research indicates that prolonged exposure can lead to respiratory issues and lung function changes.

These toxicological findings emphasize the importance of proper handling procedures and protective measures when working with this compound in research and industrial settings.

Classification ParameterDetailsReference
Signal WordWarning
Hazard CategoryAcute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, STOT SE 3
PictogramGHS07 (Irritant)
Target OrgansRespiratory system
Water Hazard Class (Germany)WGK 3
ParameterSpecificationReference
Purity≥97.0% to ≥99%
AppearanceClear colorless to pale yellow liquid
Assay (GC)≥98.5%
Package Sizes5g, 25g, 100g

Supply Chain and Market Trends

As of April 2025, multiple manufacturers and suppliers offer 4-Bromo-2-fluorotoluene globally. Companies including Thermo Scientific Chemicals (formerly Alfa Aesar), TCI America, Matrix Scientific, and others provide this compound with various specifications . The global production capability appears robust, with some suppliers indicating production capacities of multiple tons .

The compound's continued availability from numerous suppliers suggests stable demand from pharmaceutical, agrochemical, and materials research sectors. As research continues to expand in these areas, particularly in pharmaceutical development targeting neurological disorders, the market for this compound is expected to remain steady or potentially grow.

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